(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine (2-thioxo-thiazolidin-4-one) family, a class of heterocyclic compounds known for their diverse biological and electrochemical properties . Its structure features:
- A rhodanine core with a (Z)-configured benzylidene substituent at position 3.
- A 1-phenylpyrazole moiety substituted with a 2-methylpropoxy group at the para position of the phenyl ring.
- A tetrahydrofuran-2-ylmethyl group at position 3 of the thiazolidinone ring.
Properties
Molecular Formula |
C29H31N3O3S2 |
|---|---|
Molecular Weight |
533.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H31N3O3S2/c1-19(2)18-35-23-11-12-25(20(3)14-23)27-21(16-32(30-27)22-8-5-4-6-9-22)15-26-28(33)31(29(36)37-26)17-24-10-7-13-34-24/h4-6,8-9,11-12,14-16,19,24H,7,10,13,17-18H2,1-3H3/b26-15- |
InChI Key |
WQJPKUCRLVJOBG-YSMPRRRNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
-
Thiazolidinone Formation :
-
Thioxo Group Introduction :
Pyrazole Ring Synthesis and Substituent Installation
The 1-phenyl-1H-pyrazol-4-yl moiety with a 2-methyl-4-(2-methylpropoxy)phenyl substituent is synthesized via multistep cyclization and functionalization.
Route A: Pyrazole Core Formation
-
Chalcone Synthesis :
-
Condense substituted acetophenones (e.g., 2-methyl-4-(2-methylpropoxy)acetophenone) with diethyl oxalate using t-BuOK in THF.
-
-
Pyrazole Cyclization :
-
React intermediates with phenylhydrazine in ethanol to form pyrazole-3-carboxylates.
-
-
Reduction and Oxidation :
-
Reduce carboethoxy groups to methanols using LiAlH₄.
-
Oxidize to aldehydes using IBX (2-iodoxybenzoic acid) in DMSO.
-
Route B: Substituent Installation
-
Alkylation of Phenol :
-
Brominate 4-cyano phenol derivative with 1-bromo-2-methylpropane in the presence of NaOH.
-
Conditions: Polar aprotic solvent (e.g., DMF), 60–80°C.
-
-
Pyrazole Functionalization :
-
Introduce 2-methylpropoxy group via nucleophilic substitution on pyrazole intermediates.
-
Knoevenagel Condensation for Methylidene Bridge Formation
The methylidene bridge connecting the pyrazole and thiazolidinone is formed via Knoevenagel condensation . This reaction leverages the nucleophilic methylene group at C5 of the thiazolidinone.
Optimized Protocol:
-
Reactants :
-
Aldehyde: Pyrazole-3-carbaldehyde derivative.
-
Base: Sodium acetate or piperidine.
-
-
Conditions :
-
Solvent: Ethanol or acetic acid.
-
Catalyst: Piperidine (0.1 equiv).
-
Temperature: Reflux (80–100°C).
-
-
Yield and Selectivity :
THF-2-Ylmethyl Group Installation
The 3-(tetrahydrofuran-2-ylmethyl) substituent is introduced via alkylation or nucleophilic substitution.
Methodology:
-
Alkylation of Thiazolidinone :
-
Green Chemistry Alternative :
Stereochemical Control and Final Assembly
The Z-configuration at the methylidene bridge is critical. Steric hindrance and electronic effects during condensation favor the cis arrangement.
Final Assembly:
-
Coupling Pyrazole and Thiazolidinone :
-
Condense pyrazole aldehyde with thioxo-thiazolidinone under Knoevenagel conditions.
-
-
Purification :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Rhodanine Core
Table 1: Key Structural Differences Among Rhodanine Derivatives
Key Observations:
R<sup>3</sup> Substituent: The tetrahydrofuran-2-ylmethyl group in the target compound introduces a cyclic ether moiety, which may enhance solubility in polar solvents compared to purely alkyl (e.g., hexyl in ) or aromatic (e.g., phenyl in ) substituents.
Benzylidene Substituent :
- The 1-phenylpyrazole group in the target compound and introduces a rigid, planar heterocycle, which may influence π-π stacking interactions in biological or crystalline environments.
- Simpler benzylidene substituents (e.g., 2-methylbenzylidene in ) lack the pyrazole ring, reducing steric complexity and synthetic difficulty.
Comparative Notes:
- The use of tetrahydrofuran-2-ylmethyl as the R<sup>3</sup> substituent may require specialized protecting-group strategies during synthesis, unlike simpler alkyl or aryl groups .
- Pyrazole-containing analogs (e.g., ) often involve multi-step syntheses to install the heterocyclic moiety, increasing complexity compared to non-heterocyclic derivatives .
Electrochemical and Physicochemical Properties
While direct data for the target compound are unavailable, insights can be drawn from related rhodanine derivatives:
- Electrochemical Behavior: Azulene-substituted rhodanines exhibit redox activity due to the extended π-system of azulene, whereas pyrazole-substituted derivatives (like the target compound) may show moderate redox potentials influenced by the electron-withdrawing/donating effects of substituents .
- Solubility : The tetrahydrofuran-2-ylmethyl group likely improves aqueous solubility compared to hexyl or phenethyl substituents, as observed in similar compounds with oxygen-containing R<sup>3</sup> groups .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound, and how can researchers minimize byproduct formation?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole ring followed by condensation with thiazolidinone precursors. Key conditions include:
- Solvent selection : Ethanol or methanol under reflux (60–80°C) to enhance reaction efficiency .
- Catalysts : Potassium hydroxide (KOH) or other strong bases to promote cyclization .
- Purification : Column chromatography or recrystallization to isolate the pure Z-isomer, critical for bioactivity .
- Byproduct mitigation : Controlled addition of reagents (e.g., aldehydes) and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can researchers confirm the Z-configuration and structural integrity post-synthesis?
- X-ray crystallography : Use SHELXL (via the SHELX suite) for high-resolution structural determination. This method is robust for resolving stereochemistry, even for complex heterocycles .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Analyze coupling constants (e.g., vinyl proton coupling >12 Hz for Z-isomers) and substituent-induced shifts .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks .
Q. What methodologies are recommended for assessing the compound’s stability under varying pH conditions?
- Kinetic stability assays : Incubate the compound in buffers (pH 2–10) at 37°C and monitor degradation via HPLC at timed intervals .
- Thermogravimetric analysis (TGA) : Evaluate thermal stability under simulated physiological conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
- Substituent variation : Synthesize analogs with modified groups (e.g., replacing tetrahydrofuran with other heterocycles or altering alkoxy chains on the phenyl ring) .
- Biological assays : Compare IC₅₀ values in target-specific assays (e.g., enzyme inhibition, antimicrobial activity) to identify critical pharmacophores .
- Statistical analysis : Use multivariate regression to correlate substituent properties (e.g., logP, molar refractivity) with bioactivity .
Q. What computational approaches are suitable for predicting binding interactions with biological targets?
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, proteases). Focus on hydrogen bonding with the thioxo group and π-π stacking with the pyrazole ring .
- MD simulations : Run 100-ns trajectories to assess binding stability and conformational flexibility .
Q. How should researchers address contradictory bioactivity data observed in different in vitro assays?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives .
- Dose-response validation : Repeat assays with a wider concentration range (e.g., 0.1–100 μM) to confirm potency trends .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining >80% yields .
- Flow chemistry : Use continuous flow reactors for precise temperature control and reduced byproduct formation .
Q. How can DFT calculations elucidate electronic properties and tautomeric behavior?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
